Allaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

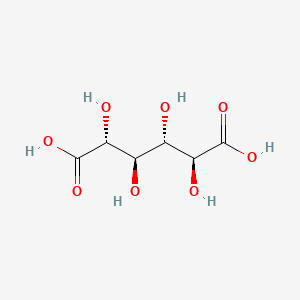

Allaric acid is a hexaric acid resulting from formal oxidative ring cleavage of allose. It is a conjugate acid of an allarate(1-).

Scientific Research Applications

Urban Planning and Geo-Historical Studies

The ALARIC project focuses on the geo-historical study of industrial cities in the Lyon-Saint-Etienne region, particularly during the 19th and 20th centuries. It aims to understand the incremental nature of urban change, focusing on the transition from one-off to systematic construction and shifts in urban planning strategies. The project employs a virtual mapping environment for temporal reconstitution of cities, aiding the investigation of urban fabric transformation processes and urban change pace, utilizing historical records and methodological principles for reconstructing former cities (Périnaud, Gay, & Gesquière, 2015).

Environmental and Energy Solutions

Research on the formic acid cycle, often seen as a "green" alternative to the oil cycle, involves converting CO2 from the atmosphere or flue gases into formic acid. This cycle, often compared with the Allam cycle, is suggested as a less expensive and simpler solution for combating CO2 accumulation in the atmosphere, with the potential for broader applications in the ecologization of energy generation and organic chemistry (Gotovsky, Gotovsky, Mikhailov, Kolpakov, Lychakov, & Sukhorukov, 2018).

Medical and Therapeutic Research

The use of Allaric acid derivatives, like lappaconitine in the form of hydrobromide (Allapinin), has been recognized for its antiarrhythmic properties. It's recommended for treating various cardiac conditions, indicating its significant role in medical applications (Tolstikova, Bryzgalov, Sorokina, Dolgikh, Shul′ts, Osadchii, & Tolstikov, 2007).

properties

Product Name |

Allaric acid |

|---|---|

Molecular Formula |

C6H10O8 |

Molecular Weight |

210.14 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4+ |

InChI Key |

DSLZVSRJTYRBFB-GNSDDBTRSA-N |

Isomeric SMILES |

[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)

![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)

![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)

![2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile](/img/structure/B1227566.png)

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1227567.png)

![4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile](/img/structure/B1227569.png)

![2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine](/img/structure/B1227572.png)